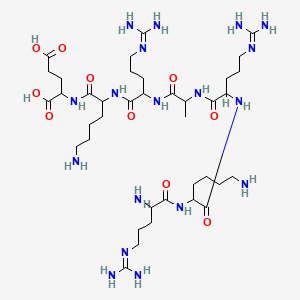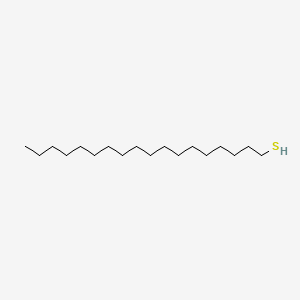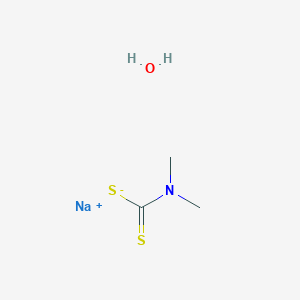
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride is a coordination complex widely recognized for its luminescent properties. This compound is often used as an oxygen-sensitive fluorescent indicator, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride typically involves the reaction of ruthenium(III) chloride with 4,7-diphenyl-1,10-phenanthroline in an appropriate solvent under controlled conditions. The reaction is usually carried out under an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and reliability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its luminescent properties.
Reduction: It can also be reduced, which may affect its coordination environment and electronic structure.
Substitution: Ligand substitution reactions can occur, where the 4,7-diphenyl-1,10-phenanthroline ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to maintain the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state complexes, while reduction can yield lower oxidation state species .
Aplicaciones Científicas De Investigación
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a luminescent probe for detecting and quantifying oxygen levels in various chemical systems.
Biology: The compound is employed in studies involving oxygen flux through tissues and in skin tumors.
Medicine: It is used in pharmaceutical research for detecting microorganisms in pharmaceutical products.
Mecanismo De Acción
The mechanism by which Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride exerts its effects is primarily based on its luminescent properties. The compound’s fluorescence is quenched by molecular oxygen through a dynamic quenching process. This quenching effect is used to measure oxygen levels, as the fluorescence intensity decreases in the presence of oxygen .
Comparación Con Compuestos Similares
Similar Compounds
Tris(1,10-phenanthroline)ruthenium(II) chloride hydrate: Similar in structure but lacks the diphenyl groups, affecting its luminescent properties.
Tris(bathophenanthroline)ruthenium(II) dichloride: Another related compound with different substituents on the phenanthroline ligands.
Uniqueness
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride is unique due to its specific ligand structure, which enhances its luminescent properties and makes it particularly sensitive to oxygen. This sensitivity is crucial for its applications in oxygen detection and quantification .
Propiedades
IUPAC Name |
4,7-diphenyl-1,10-phenanthroline;ruthenium(2+);dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C24H16N2.2ClH.Ru/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;;;/h3*1-16H;2*1H;/q;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZWFYFFTOHWQP-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[Cl-].[Cl-].[Ru+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H48Cl2N6Ru |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1169.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36309-88-3 |
Source


|
| Record name | Ruthenium(2+), tris(4,7-diphenyl-1,10-phenanthroline-κN1,κN10)-, chloride (1:2), (OC-6-11) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azanium;chloride](/img/structure/B7803253.png)



